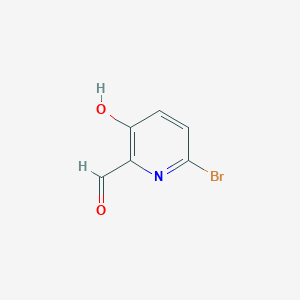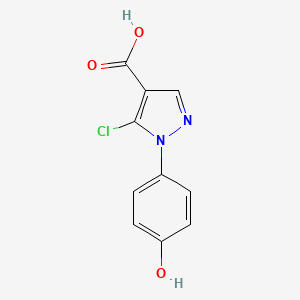
5-Chloro-1-(4-hydroxyphenyl)-1H-pyrazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-1-(4-hydroxyphenyl)-1H-pyrazole-4-carboxylic acid is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-(4-hydroxyphenyl)-1H-pyrazole-4-carboxylic acid typically involves the reaction of 4-hydroxybenzaldehyde with hydrazine hydrate to form 4-hydroxyphenylhydrazine. This intermediate is then reacted with ethyl acetoacetate in the presence of a base to form the pyrazole ring. The final step involves the chlorination of the pyrazole ring using thionyl chloride or phosphorus oxychloride to introduce the chloro group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-1-(4-hydroxyphenyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of 5-chloro-1-(4-hydroxyphenyl)-1H-pyrazole-4-carboxaldehyde.
Reduction: Formation of 5-chloro-1-(4-hydroxyphenyl)-1H-pyrazole-4-methanol.
Substitution: Formation of 5-amino-1-(4-hydroxyphenyl)-1H-pyrazole-4-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
5-Chloro-1-(4-hydroxyphenyl)-1H-pyrazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 5-Chloro-1-(4-hydroxyphenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes, while the chloro group can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The carboxylic acid group can also participate in ionic interactions, enhancing the compound’s binding affinity to its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloro-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid: Similar structure but with a methoxy group instead of a hydroxy group.
5-Bromo-1-(4-hydroxyphenyl)-1H-pyrazole-4-carboxylic acid: Similar structure but with a bromo group instead of a chloro group.
1-(4-Hydroxyphenyl)-1H-pyrazole-4-carboxylic acid: Lacks the chloro group.
Uniqueness
5-Chloro-1-(4-hydroxyphenyl)-1H-pyrazole-4-carboxylic acid is unique due to the presence of both a chloro group and a hydroxyphenyl group, which can enhance its reactivity and binding affinity in various chemical and biological contexts
Eigenschaften
Molekularformel |
C10H7ClN2O3 |
|---|---|
Molekulargewicht |
238.63 g/mol |
IUPAC-Name |
5-chloro-1-(4-hydroxyphenyl)pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C10H7ClN2O3/c11-9-8(10(15)16)5-12-13(9)6-1-3-7(14)4-2-6/h1-5,14H,(H,15,16) |
InChI-Schlüssel |
ZJURGQUGBGDOOV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N2C(=C(C=N2)C(=O)O)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


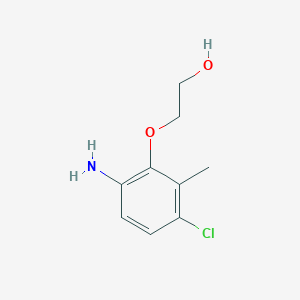
![N-([4-(Aminomethyl)-1,3-thiazol-2-YL]methyl)acetamide](/img/structure/B13084610.png)
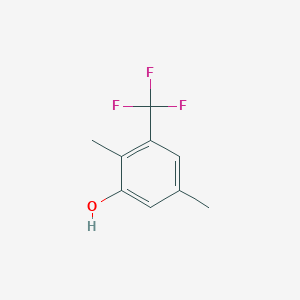

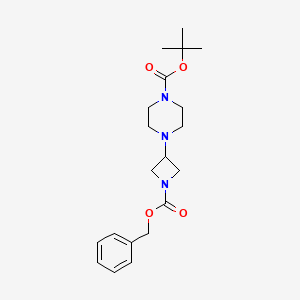
![(3',4'-Difluoro-[1,1'-biphenyl]-2-YL)methanamine](/img/structure/B13084645.png)

![7,18-bis[2-(2,4-dichlorophenyl)ethyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13084655.png)
![6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-ol](/img/structure/B13084657.png)

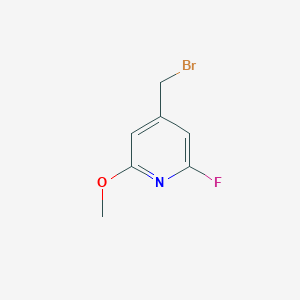
![1'-Benzyl-7-chloro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B13084678.png)

